Nylidrinhydrochlorid
Übersicht
Beschreibung
Es wirkt durch Erweiterung der Blutgefäße, um den Blutfluss zu erhöhen, die Durchblutung im gesamten Körper zu verbessern, einschließlich der Extremitäten und des zentralen Nervensystems .
Herstellungsmethoden
Die Synthese von Nylidrinhydrochlorid beinhaltet die Reaktion von 4-Phenylbutan-2-amin mit 4-Hydroxyphenylaceton unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator und eine kontrollierte Temperatur, um sicherzustellen, dass das gewünschte Produkt erhalten wird. Industrielle Produktionsmethoden können eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um Ausbeute und Reinheit zu maximieren .
Wissenschaftliche Forschungsanwendungen
Nylidrin hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in studying vasodilators and their effects on blood flow.
Wirkmechanismus
Target of Action
Nylidrin hydrochloride primarily targets the β2-adrenergic receptors . These receptors are found in various tissues throughout the body, including the vascular smooth muscle. They play a crucial role in mediating vasodilation, which is the widening of blood vessels .
Mode of Action
Nylidrin hydrochloride acts mainly by β2-adrenergic receptor stimulation . It is a peripheral vasodilator that relaxes blood vessels and increases blood flow . This medication works by dilating (widening) blood vessels to help increase blood flow (improving circulation) throughout the body, including the extremities and central nervous system .
Biochemical Pathways
The primary biochemical pathway affected by Nylidrin hydrochloride involves the β2-adrenergic receptor signaling . When Nylidrin hydrochloride binds to these receptors, it triggers a series of biochemical reactions that lead to the relaxation of vascular smooth muscle. This results in vasodilation and increased blood flow .
Result of Action
The action of Nylidrin hydrochloride leads to several molecular and cellular effects. By dilating blood vessels and improving circulation, it can help to improve memory/judgment, improve walking ability, and support the healing of frostbite/ulcers . It has also been found to have antiviral activity against influenza A virus by targeting the hemagglutinin 2 (HA2)-mediated membrane fusion .
Biochemische Analyse
Biochemical Properties
Nylidrin hydrochloride plays a significant role in biochemical reactions by stimulating beta-adrenergic receptors. This stimulation leads to the relaxation of smooth muscles and dilation of blood vessels. The compound interacts with beta1 and beta2 adrenergic receptors, which are proteins located on heart muscle cells, kidneys, and other smooth muscle cells . The nature of these interactions involves the activation of G-proteins, which then modulate downstream cellular processes .
Cellular Effects
Nylidrin hydrochloride influences various types of cells and cellular processes. It enhances blood flow and cardiac output by stimulating beta-adrenergic receptors on heart muscle cells, leading to increased heart rate and force of contraction . Additionally, it relaxes smooth muscles in the airways, kidneys, and uterus, which can be beneficial in treating conditions like Raynaud’s phenomenon and thromboangiitis obliterans . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by increasing blood flow to the brain, which may improve memory and cognitive function in geriatric patients .
Molecular Mechanism
The molecular mechanism of action of nylidrin hydrochloride involves the stimulation of beta-adrenergic receptors. Upon binding to these receptors, nylidrin hydrochloride activates G-proteins, which act as molecular switches to modulate downstream cellular processes . This activation leads to the dilation of blood vessels, increased cardiac output, and relaxation of smooth muscles . The compound also increases cerebral blood flow and decreases vascular resistance, resulting in improved blood supply to ischemic tissues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nylidrin hydrochloride have been observed to change over time. The compound is relatively stable, but its long-term effects on cellular function have been studied in both in vitro and in vivo settings . Short-term studies have shown modest improvements in cognitive function and blood flow, while long-term studies have demonstrated sustained benefits in walking ability and healing of ulcers . The FDA has withdrawn nylidrin from the U.S. market due to a lack of substantial evidence of effectiveness in certain conditions .
Dosage Effects in Animal Models
The effects of nylidrin hydrochloride vary with different dosages in animal models. Studies on rabbits, guinea pigs, and dogs have shown that beta stimulation with nylidrin hydrochloride leads to the dilation of arterioles in skeletal muscle and increased cardiac output . At higher doses, the compound can cause adverse effects such as nausea, vomiting, and dizziness . Threshold effects have been observed, with lower doses providing therapeutic benefits without significant side effects .
Metabolic Pathways
Nylidrin hydrochloride is involved in metabolic pathways that include interactions with beta-adrenergic receptors and G-proteins . The compound’s metabolism involves its conversion to active metabolites that continue to stimulate beta receptors, leading to prolonged vasodilation and increased blood flow .
Transport and Distribution
Nylidrin hydrochloride is transported and distributed within cells and tissues through its interaction with beta-adrenergic receptors . The compound is distributed throughout the body, including the brain, extremities, and smooth muscles . Its localization and accumulation are influenced by its ability to bind to specific receptors and transporters on cell membranes .
Subcellular Localization
The subcellular localization of nylidrin hydrochloride involves its targeting to specific compartments or organelles within cells . The compound’s activity and function are influenced by its localization to areas such as the cell membrane, where beta-adrenergic receptors are abundant . Post-translational modifications and targeting signals may direct nylidrin hydrochloride to these specific compartments, enhancing its therapeutic effects .
Vorbereitungsmethoden
The synthesis of nylidrin hydrochloride involves the reaction of 4-phenylbutan-2-amine with 4-hydroxyphenylacetone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Nylidrinhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: Es kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und bestimmte Katalysatoren.
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Modellverbindung zur Untersuchung von Vasodilatatoren und deren Auswirkungen auf den Blutfluss verwendet.
Wirkmechanismus
This compound wirkt hauptsächlich durch Beta-Rezeptorstimulation. Es verursacht eine periphere Vasodilatation, einen positiven inotropen Effekt und eine erhöhte Magenvolumen des Magensaftes. Dieses Medikament wirkt durch Erweiterung der Blutgefäße, um den Blutfluss zu erhöhen, die Durchblutung im gesamten Körper zu verbessern, einschließlich der Extremitäten und des zentralen Nervensystems .
Vergleich Mit ähnlichen Verbindungen
Nylidrinhydrochlorid ähnelt anderen Beta-Adrenergika wie Isoxsuprinhydrochlorid und Ritodrinhydrochlorid. Es ist einzigartig in seinen spezifischen Anwendungen und seiner Wirksamkeit bei der Behandlung von peripheren Gefäßerkrankungen und kognitiven Beeinträchtigungen. Ähnliche Verbindungen umfassen:
Isoxsuprinhydrochlorid: Ein weiterer Vasodilatator, der zur Behandlung ähnlicher Erkrankungen eingesetzt wird.
Ritodrinhydrochlorid: Wird hauptsächlich als Tokolytikum zur Verhinderung von Frühgeburten eingesetzt.
This compound zeichnet sich durch seine spezifische Beta-Rezeptorstimulation und seine Anwendung bei Gefäß- und kognitiven Beeinträchtigungen aus.
Eigenschaften
IUPAC Name |
4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c1-14(8-9-16-6-4-3-5-7-16)20-15(2)19(22)17-10-12-18(21)13-11-17;/h3-7,10-15,19-22H,8-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJHABUMMDMAFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957360 | |
Record name | Nylidrin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20957360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID856009 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
849-55-8 | |
Record name | Benzenemethanol, 4-hydroxy-α-[1-[(1-methyl-3-phenylpropyl)amino]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nylidrin hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nylidrin hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nylidrin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20957360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Buphenine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.547 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NYLIDRIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC69E3PW7E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.